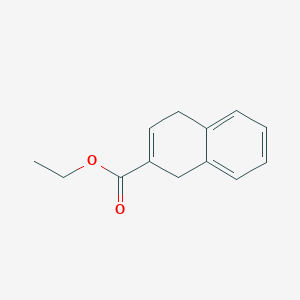
Ethyl 1,4-dihydronaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,4-dihydronaphthalene-2-carboxylate is an organic compound belonging to the class of naphthalene derivatives. This compound is characterized by its ethyl ester functional group attached to the 2-position of a 1,4-dihydronaphthalene ring. Naphthalene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,4-dihydronaphthalene-2-carboxylate typically involves the esterification of 1,4-dihydronaphthalene-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Ethyl 1,4-dihydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding naphthoquinone derivative.
Reduction: Reduction reactions can convert the dihydronaphthalene ring to a fully saturated naphthalene ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reduction.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst are common for introducing substituents onto the aromatic ring.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
科学的研究の応用
Ethyl 1,4-dihydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive naphthalene derivatives.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.
作用機序
The mechanism of action of ethyl 1,4-dihydronaphthalene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. Its aromatic ring allows it to participate in π-π interactions with target proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
Methyl 1,4-dihydronaphthalene-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 1,3-dihydronaphthalene-2-carboxylate: Similar structure but with the ester group at the 3-position instead of the 2-position.
Ethyl 1,4-dihydronaphthalene-2-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.
Uniqueness
This compound is unique due to its specific ester functional group and its position on the naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
特性
CAS番号 |
82584-13-2 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC名 |
ethyl 1,4-dihydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H14O2/c1-2-15-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-6,8H,2,7,9H2,1H3 |
InChIキー |
QCGBZWMJQIELRI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CCC2=CC=CC=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)
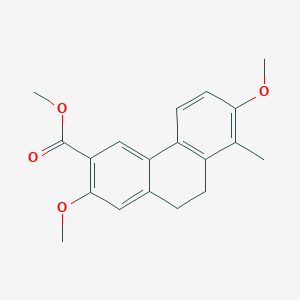
![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)
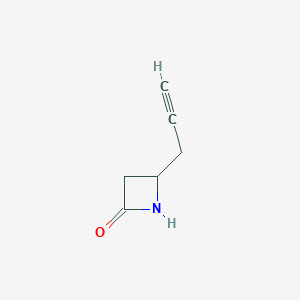
![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
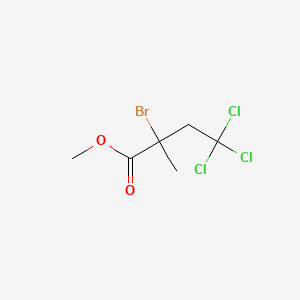
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
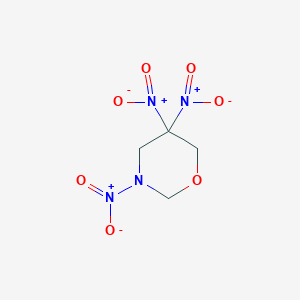
![Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride](/img/structure/B14429033.png)
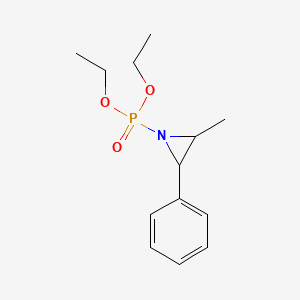
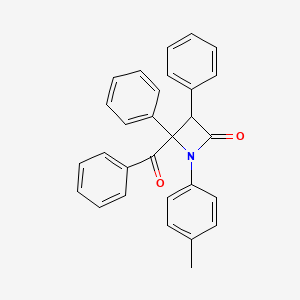
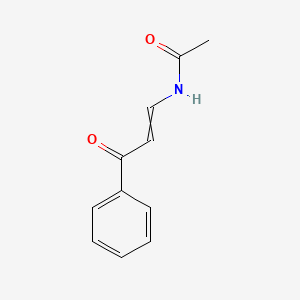
![3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14429051.png)
